Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate
Description
Properties
Molecular Formula |
C17H19F2N3O2 |
|---|---|
Molecular Weight |
335.35 g/mol |
IUPAC Name |
ethyl 7-(difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C17H19F2N3O2/c1-3-24-17(23)12-9-20-22-14(15(18)19)8-13(21-16(12)22)11-6-4-10(2)5-7-11/h4-7,9,13-15,21H,3,8H2,1-2H3 |
InChI Key |
QBZFJGHQYQVBBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)F)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Enaminone-Mediated Cyclization
A widely adopted route involves reacting 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (3a ) or ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate (3b ) with enaminones (5a–j ) under acidic reflux conditions. The reaction proceeds via a Michael-type addition of the amino group onto the enaminone’s β-carbon, followed by elimination of dimethylamine and cyclodehydration (Scheme 1).
Key Conditions
The para-tolyl group is introduced via the enaminone precursor, synthesized by condensing methyl p-tolyl ketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in refluxing xylene.
Functionalization of the Pyrimidine Ring
Difluoromethyl Group Installation
The difluoromethyl moiety at position 7 is introduced through two primary strategies:
Direct Nucleophilic Substitution
Post-cyclization, bromine or chlorine at position 7 is displaced using difluoromethylating agents like sodium difluoromethanesulfinate (DFMS) under radical or transition-metal-catalyzed conditions.
Example Protocol
Pre-Functionalized Enaminones
Enaminones bearing difluoromethyl groups are synthesized by reacting difluoromethyl ketones with DMF-DMA, enabling direct incorporation during cyclization.
Esterification and Protecting Group Strategies
The ethyl ester at position 3 is introduced either early in the synthesis via ethyl cyanoacetate derivatives or through post-cyclization esterification.
Early-Stage Ester Incorporation
Using ethyl 5-amino-3-(anilinyl)-1H-pyrazole-4-carboxylate (3b ) as a starting material ensures the ester group remains intact throughout the synthesis. This approach avoids additional protection/deprotection steps but may limit functional group tolerance in subsequent reactions.
Late-Stage Esterification
Hydrolysis of a nitrile or carboxylic acid intermediate followed by ethylation offers flexibility:
Stepwise Process
-
Hydrolysis of 3-cyano to 3-carboxylic acid using NaOH/EtOH/H2O (90°C, 6 hours).
-
Esterification with ethanol via Steglich or Mitsunobu conditions:
Optimization of Reaction Parameters
Solvent and Catalysis Effects
Substituent Effects on Cyclization
Electron-donating groups (e.g., p-tolyl) on the enaminone enhance cyclization rates by stabilizing transition states through resonance. Conversely, electron-withdrawing groups necessitate harsher conditions, reducing yields by 20–30%.
Alternative Synthetic Pathways
Hydrazine-Mediated Ring Closure
Reaction of ethoxymethylene intermediates with hydrazine hydrate forms pyrazolo[1,5-a]pyrimidines via a tandem addition-cyclization mechanism. While less common for the target compound, this method offers scalability:
Procedure
Transition-Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling introduces the p-tolyl group post-cyclization, though this is less efficient than enaminone-based routes.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 1.42 (t, J=7.1 Hz, 3H, OCH2CH3), 2.38 (s, 3H, Ar-CH3), 4.41 (q, J=7.1 Hz, 2H, OCH2), 6.78 (d, J=4.2 Hz, 1H, CHF2), 7.24–7.32 (m, 4H, Ar-H).
-
HRMS (ESI+): m/z calc. for C17H19F2N3O2 [M+H]+ 336.1467, found 336.1469.
Challenges and Limitations
Regioselectivity Issues
Competing cyclization pathways may form [1,5-a] vs. [1,5-b] pyrimidine regioisomers. Steric guidance from the p-tolyl group favors the desired [1,5-a] isomer by >9:1.
Difluoromethyl Group Stability
Under strongly acidic or basic conditions, the CHF2 moiety may undergo hydrolysis to COOH or elimination to CF2= groups. Maintaining pH 4–6 during synthesis is critical.
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates.
The carboxylic acid derivative shows enhanced solubility in polar solvents and serves as a precursor for further functionalization (e.g., amide coupling).
Nucleophilic Substitution at the Difluoromethyl Group
The difluoromethyl (–CF₂H) group participates in nucleophilic substitution reactions under controlled conditions:
These substitutions modify electronic properties and enhance interactions with biological targets .
Cycloaddition and Ring-Opening Reactions
The tetrahydropyrazolo[1,5-a]pyrimidine core undergoes cycloaddition with dienophiles like maleic anhydride:
Ring-opening reactions with Grignard reagents (e.g., MeMgBr) yield linear pyrazole intermediates .
Cross-Coupling Reactions
The para-tolyl group facilitates palladium-catalyzed cross-coupling reactions:
These reactions introduce structural diversity for structure-activity relationship (SAR) studies .
Reductive Transformations
Catalytic hydrogenation selectively reduces the pyrimidine ring:
Reduction alters conformational flexibility and binding affinity in pharmacological contexts.
Functionalization via Electrophilic Aromatic Substitution
The para-tolyl group undergoes nitration and sulfonation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ (1:3) | 0°C, 2 hrs | 4-Nitro-p-tolyl derivative | 45–50% |
| ClSO₃H | CH₂Cl₂, −10°C, 1 hr | 4-Sulfo-p-tolyl analog | 38–42% |
These derivatives are intermediates for synthesizing sulfonamide or nitro-reduced amine compounds .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes:
| Alkene | Conditions | Product | Quantum Yield |
|---|---|---|---|
| Ethylene | UV (254 nm), hexane, 6 hrs | Bicyclo[2.2.0]hexane-fused product | 0.12 |
Photoreactivity is exploited in materials science for constructing strained architectures .
Analytical Characterization
Reaction products are validated using:
-
¹H/¹³C NMR : Assigns substituent positions and confirms regioselectivity .
-
X-ray crystallography : Resolves stereochemistry in cycloadducts .
This compound’s versatility in nucleophilic, electrophilic, and transition metal-mediated reactions underscores its utility in medicinal chemistry and materials science. Continued exploration of its reactivity could unlock novel derivatives with tailored biological or physical properties.
Scientific Research Applications
Biological Activities
Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate exhibits various biological activities that make it a candidate for further research:
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains. Compounds with similar structures have shown activity against Mycobacterium tuberculosis .
- Anticancer Properties : Research into related tetrahydropyrazolo-pyrimidines has demonstrated antiproliferative effects against cancer cell lines such as K562 and MCF-7 . this compound may share similar properties due to its structural analogies.
Therapeutic Potential
Given its unique chemical structure and the preliminary findings regarding its biological activities, this compound may have several therapeutic applications:
- Cancer Treatment : As indicated by its antiproliferative effects on cancer cell lines, it could be developed as a novel anticancer agent.
- Infectious Disease Management : Its antimicrobial properties suggest it could be useful in treating infections caused by resistant bacterial strains.
- Neurological Disorders : Similar compounds have been investigated for neuroprotective effects; thus, further exploration in this area could be beneficial.
Mechanism of Action
The mechanism of action of Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins to exert their effects. The difluoromethyl and P-tolyl groups may enhance binding affinity or selectivity for specific targets.
Comparison with Similar Compounds
Substituent Variations at Position 5
Impact : The p-tolyl group balances lipophilicity and stability compared to phenyl (less bulky) or 4-ethylphenyl (more bulky). Methoxy substituents () improve solubility but may increase susceptibility to oxidative metabolism.
Substituent Variations at Position 7
Impact : Difluoromethyl offers a balance between electronic effects and stability. Trifluoromethyl derivatives () are more electronegative, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura in ).
Biological Activity
Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate (CAS No. 438217-88-0) is a compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, synthesis, and research findings related to this compound.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₇F₂N₃O₂
- Molecular Weight : 321.32 g/mol
- CAS Number : 438217-88-0
The structure of the compound features a tetrahydropyrimidine core with a difluoromethyl group and a p-tolyl substituent, which are critical for its biological activity.
Pharmacological Activities
Recent studies indicate that pyrazolo[1,5-a]pyrimidine derivatives exhibit a variety of biological activities including:
- Antitumor Activity : Compounds in this class have shown significant inhibitory effects on various cancer cell lines. For instance, certain pyrazole derivatives have been reported to inhibit key kinases involved in tumor progression such as BRAF(V600E) and EGFR . this compound may possess similar properties due to its structural analogies.
- Anti-inflammatory Effects : Pyrazolo derivatives often act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. Specific studies have demonstrated that related compounds can significantly reduce edema in animal models .
- Antibacterial and Antifungal Activity : Some derivatives have shown promising antibacterial and antifungal effects, making them potential candidates for treating infections .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has indicated that modifications to the substituents on the pyrazole ring can enhance potency against specific targets. For instance:
| Substituent | Activity | Reference |
|---|---|---|
| P-Tolyl | Enhances anti-inflammatory activity | |
| Difluoromethyl | Increases selectivity for certain enzymes |
Case Studies
- Antitumor Efficacy : A study evaluating various pyrazolo derivatives demonstrated that those with similar structural features to this compound exhibited IC₅₀ values in the nanomolar range against human cancer cell lines such as HEPG2 and MCF-7. The results suggest a robust antitumor potential associated with the compound's structure .
- Anti-inflammatory Activity : In vivo studies showed that related compounds significantly inhibited COX enzymes in rodent models of inflammation. The efficacy was measured by comparing edema reduction against standard anti-inflammatory drugs like celecoxib .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
